(1-((2-Methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)carbamic acid cyclopentyl ester

Description

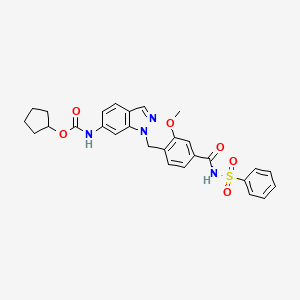

The compound (1-((2-Methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)carbamic acid cyclopentyl ester (hereafter referred to by its systematic name) is a synthetic molecule with a complex structure. Its IUPAC name, cyclopentyl N-[1-({4-[(benzenesulfonyl)carbamoyl]-2-methoxyphenyl}methyl)-1H-indazol-6-yl]carbamate, highlights key structural features:

- A cyclopentyl ester group linked to a carbamate moiety.

- A 1H-indazole core substituted at the 6-position.

- A 2-methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl side chain.

This compound has been referenced in pharmacological studies, particularly in models investigating nitric oxide modulation and bronchial obstruction .

Properties

CAS No. |

104448-53-5 |

|---|---|

Molecular Formula |

C28H28N4O6S |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

cyclopentyl N-[1-[[4-(benzenesulfonylcarbamoyl)-2-methoxyphenyl]methyl]indazol-6-yl]carbamate |

InChI |

InChI=1S/C28H28N4O6S/c1-37-26-15-19(27(33)31-39(35,36)24-9-3-2-4-10-24)11-12-21(26)18-32-25-16-22(14-13-20(25)17-29-32)30-28(34)38-23-7-5-6-8-23/h2-4,9-17,23H,5-8,18H2,1H3,(H,30,34)(H,31,33) |

InChI Key |

YRCPIXCRSAKRGM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C4=C(C=CC(=C4)NC(=O)OC5CCCC5)C=N3 |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C4=C(C=CC(=C4)NC(=O)OC5CCCC5)C=N3 |

Appearance |

Solid powder |

Other CAS No. |

104448-53-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(1-((2-methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)carbamic acid cyclopentyl ester Carbamic acid, (1-((2-methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)-, cyclopentyl ester ICI 198615 ICI-198,615 ZM 198615 ZM-198,615 |

Origin of Product |

United States |

Biological Activity

The compound (1-((2-Methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)carbamic acid cyclopentyl ester is a complex organic molecule with significant potential in pharmacology. Its unique structure suggests various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 548.61 g/mol . It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H28N4O6S |

| Molecular Weight | 548.61 g/mol |

| Optical Activity | None |

| Defined Stereocenters | 0 |

| Charge | 0 |

Preliminary studies suggest that this compound may exert its effects through several mechanisms:

- Inhibition of Prostaglandin Synthesis : Similar compounds have shown potent inhibition of prostaglandin synthesis, which is crucial for mediating inflammation and pain .

- Targeting Specific Enzymes : The compound may interact with enzymes involved in inflammatory pathways, potentially reducing cytokine production and inflammatory cell recruitment .

- Cytotoxic Effects on Cancer Cells : The compound's structure indicates potential cytotoxicity against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects on tumor cells. For instance, studies reported IC50 values indicating effective inhibition of cell proliferation in glioma and other cancer cell lines .

In Vivo Studies

Animal model studies have also been conducted to evaluate the anti-inflammatory properties of the compound. Results indicated a notable reduction in inflammation markers in treated groups compared to controls, suggesting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Case Study 1 : A study on related indazole derivatives demonstrated significant anti-inflammatory effects in rat models, with doses as low as 0.05 mg/kg showing efficacy .

- Case Study 2 : Research into sulfonamide-containing compounds revealed their ability to inhibit tumor growth in various cancers, supporting the hypothesis that this compound may have similar effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula from .

Key Observations:

Core Heterocycle : The target compound uses an indazole core, whereas Zafirlukast employs an indole backbone. Indazoles are less common in pharmaceuticals but offer enhanced metabolic stability compared to indoles .

The cyclopentyl ester is conserved in both, suggesting a role in pharmacokinetics (e.g., lipophilicity, half-life).

Bioactivity : Zafirlukast’s established role as a leukotriene antagonist implies that the target compound may interact with similar pathways (e.g., arachidonic acid metabolism), though direct evidence is lacking .

Functional Analogues in Therapeutic Contexts

- Ferroptosis-Inducing Compounds (FINs): While unrelated structurally, highlights compounds inducing ferroptosis in oral squamous cell carcinoma (OSCC).

- Plant-Derived Bioactives : and emphasize plant-derived compounds with structural complexity. However, the target compound’s synthetic origin and lack of natural analogs limit direct comparisons .

Research Findings and Gaps

- Pharmacological Studies: The target compound was used alongside nitric oxide synthase inhibitors (e.g., L-NAME) in bronchial obstruction models, suggesting a role in modulating airway inflammation .

- Structural tweaks in the target compound (e.g., indazole vs.

- Synthetic Challenges : and highlight synthetic routes for cyclopentyl-containing molecules, suggesting feasible scale-up for the target compound if bioactivity is confirmed .

Preparation Methods

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% Pd(PPh₃)₄ | Maximizes C–C bond formation |

| Solvent System | DMF/H₂O (2:1) | Enhances solubility of intermediates |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Reaction Time | 8–12 hours | Ensures complete conversion |

Introduction of the Carbamoyl Group

The phenylsulfonyl carbamoyl moiety at the 4-position of the benzyl group is installed via a two-step process:

- Formation of the Isocyanate Intermediate : 4-Amino-2-methoxybenzoic acid is treated with phosgene or thionyl chloride to generate the corresponding isocyanate.

- Reaction with Phenylsulfonamide : The isocyanate reacts with phenylsulfonamide in tetrahydrofuran (THF) under inert conditions, yielding the carbamoyl derivative.

Carbamic Acid Esterification

The cyclopentyl carbamate group is introduced using a high-pressure carbon dioxide (CO₂) methodology outlined in source. The amine intermediate (6-amino-1-((2-methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazole) reacts with CO₂ and tetramethoxysilane in the presence of zinc acetate and 2,2'-bipyridine. The reaction occurs at 150–180°C under 5 MPa CO₂ pressure for 24 hours, achieving >80% yield.

Table 2: Carbamate Formation Reaction Parameters

| Component | Role | Optimal Quantity |

|---|---|---|

| Zinc Acetate | Lewis Acid Catalyst | 5 mol% |

| 2,2'-Bipyridine | Ligand | 10 mol% |

| Tetramethoxysilane | Alkoxysilane Reagent | 2.0 equivalents |

| CO₂ Pressure | Reaction Driver | 5 MPa |

Purification and Crystallization

Final purification employs silica gel column chromatography using ethyl acetate/hexane gradients (20–30% ethyl acetate). Source highlights crystallization as a critical step for obtaining high-purity ICI-198615. The crude product is dissolved in a minimal volume of warm ethanol, followed by incremental water addition and cooling to 4°C, yielding crystalline product with >95% purity.

Analytical Characterization

The synthesized compound is validated using:

- ¹H NMR : Peaks at δ 8.41 (d, J = 1.0 Hz, indazole-H), 7.92–7.89 (m, phenylsulfonyl aromatic protons), and 5.37 (s, cyclopentyl-O).

- IR Spectroscopy : Bands at 3311 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=O stretch).

Scale-Up Considerations

Industrial-scale production requires:

Q & A

Q. What safety protocols should be prioritized when handling (1-((2-Methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)carbamic acid cyclopentyl ester in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to minimize dermal/ocular exposure.

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors.

- First Aid: In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention. Provide the Safety Data Sheet (SDS) to medical personnel, as outlined in first-aid guidelines for structurally similar indole derivatives .

- Waste Disposal: Follow institutional guidelines for hazardous organic waste, considering the compound’s sulfonyl and carbamate functional groups.

Q. Which analytical techniques are most suitable for confirming the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC):

- Conditions: Use a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with a methanol-buffer mobile phase (65:35 v/v) for baseline separation of impurities .

- System Suitability: Ensure resolution ≥2.0 between the target compound and potential byproducts.

- Mass Spectrometry (MS):

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign peaks for key functional groups (e.g., cyclopentyl ester protons at δ 1.5–2.5 ppm, sulfonyl groups at δ 3.0–3.5 ppm).

Q. How can researchers optimize synthetic yield in multi-step reactions involving this compound’s indazole and cyclopentyl ester moieties?

Methodological Answer:

- Stepwise Protection/Deprotection: Protect the indazole NH group during sulfonylation to avoid side reactions. Use tert-butoxycarbonyl (Boc) groups, removable under acidic conditions.

- Catalytic Efficiency: Employ palladium catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates), optimizing ligand choice (e.g., SPhos for sterically hindered substrates).

- Solvent Selection: Use anhydrous DMF or THF for moisture-sensitive steps (e.g., carbamate formation), and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Yield Improvement: Conduct Design of Experiments (DoE) to test variables like temperature (60–100°C) and stoichiometry (1.2–2.0 eq. of sulfonyl chloride) .

Q. What strategies resolve discrepancies in spectral data during structural confirmation (e.g., unexpected NMR splitting or MS adducts)?

Methodological Answer:

- Dynamic Effects in NMR:

- Tautomerism: Check for equilibrium between keto-enol forms in carbonyl-containing analogs, which may cause peak splitting. Use DMSO-d6 to stabilize specific tautomers.

- Solvent Polarity: Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-dependent conformational changes.

- MS Adducts:

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Analog Synthesis: Modify the cyclopentyl ester (e.g., substitute with cyclohexyl or adamantyl groups) and assess changes in bioavailability using logP calculations (e.g., ClogP ~3.5 for the parent compound).

- Biological Assays:

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

- Controlled Stability Studies:

- Mechanistic Insight:

- Computational Modeling: Perform density functional theory (DFT) calculations to identify acid-sensitive bonds (e.g., carbamate C–N bond dissociation energy <70 kcal/mol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.